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N-[2-(4-fluorophenyl)ethyl]propanamide

Catalog No.
S11570501
CAS No.
M.F
C11H14FNO
M. Wt
195.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(4-fluorophenyl)ethyl]propanamide

Product Name

N-[2-(4-fluorophenyl)ethyl]propanamide

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]propanamide

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

InChI

InChI=1S/C11H14FNO/c1-2-11(14)13-8-7-9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3,(H,13,14)

InChI Key

KOXWYCANIBCHTD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCCC1=CC=C(C=C1)F

N-[2-(4-fluorophenyl)ethyl]propanamide is a chemical compound characterized by its amide functional group, where a propanamide structure is substituted with a 4-fluorophenyl group attached to a two-carbon ethyl chain. The compound's molecular formula is C12H14FNOC_{12}H_{14}FNO, and it features a 4-fluorophenyl group, which enhances its biological activity and potential therapeutic applications.

Typical of amides. These include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Acylation Reactions: The compound can act as an acylating agent in reactions with alcohols or amines, forming esters or secondary amides.
  • Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.

Research indicates that compounds similar to N-[2-(4-fluorophenyl)ethyl]propanamide exhibit significant biological activities, particularly in the realm of pharmacology. For instance, the presence of the fluorophenyl group often correlates with enhanced binding affinity to various receptors, including opioid receptors. This suggests potential applications in pain management or as anti-inflammatory agents. Specific studies on related compounds have shown that they can inhibit cytokine production, indicating anti-inflammatory properties.

The synthesis of N-[2-(4-fluorophenyl)ethyl]propanamide typically involves several steps:

  • Formation of the Ethyl Bromide Intermediate: The starting material, 4-fluorobenzyl bromide, is reacted with an appropriate base (e.g., sodium hydride) to form the corresponding ethyl derivative.
  • Amidation: The ethyl derivative is then reacted with propanoyl chloride or propanoic acid in the presence of a base (such as triethylamine) to form the desired amide.
  • Purification: The product is purified through recrystallization or chromatography techniques to obtain high purity.

N-[2-(4-fluorophenyl)ethyl]propanamide has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new analgesics or anti-inflammatory drugs.
  • Chemical Research: It can be used as a reference compound in studies involving receptor-ligand interactions.
  • Material Science: Its unique structure may allow it to be used in developing novel materials with specific properties.

Interaction studies involving N-[2-(4-fluorophenyl)ethyl]propanamide focus on its binding affinity to various biological targets. Preliminary studies suggest that compounds with similar structures can interact effectively with opioid receptors, which could lead to analgesic effects. Additionally, research into its metabolic pathways indicates that it may undergo significant biotransformation, affecting its pharmacokinetics and efficacy .

Several compounds share structural similarities with N-[2-(4-fluorophenyl)ethyl]propanamide. These include:

  • N-(1-phenethyl)-N-(4-fluorophenyl)propanamide: This compound has similar fluorophenyl substituents but varies in the alkyl chain length.
  • N-(2-methylphenyl)-N-(1-phenethyl)piperidin-4-ylacetamide: This compound includes a piperidine ring and exhibits different pharmacological properties.
  • N-(3-chloro-4-fluorophenyl)-2-(4-methylphenoxy)propanamide: This compound features a chlorinated phenyl group and has been studied for anti-inflammatory effects.

Comparison Table

Compound NameStructural FeaturesUnique Properties
N-[2-(4-fluorophenyl)ethyl]propanamideAmide with 4-fluorophenyl groupPotential analgesic properties
N-(1-phenethyl)-N-(4-fluorophenyl)propanamideSimilar fluorophenyl but longer chainVaries in binding affinity
N-(2-methylphenyl)-N-(1-phenethyl)piperidin-4-ylacetamideContains piperidine ringDifferent pharmacodynamics
N-(3-chloro-4-fluorophenyl)-2-(4-methylphenoxy)propanamideChlorinated phenyl enhances activityStudied for anti-inflammatory effects

The uniqueness of N-[2-(4-fluorophenyl)ethyl]propanamide lies in its specific substitution pattern and potential therapeutic applications that are still under investigation. Further research will clarify its role within medicinal chemistry and pharmacology.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

195.105942232 g/mol

Monoisotopic Mass

195.105942232 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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